molecular formula C11H21NO4 B2810726 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 208397-31-3

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

Cat. No.: B2810726
CAS No.: 208397-31-3
M. Wt: 231.292
InChI Key: DLJMPLJWQLHATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid is an organic compound with the molecular formula C11H21NO6. It is known for its applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group and a carboxyl group, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylpropanoic Acid: Similar in structure but lacks the tert-butyl group.

    2-(tert-butoxycarbonylamino)ethanol: An intermediate in the synthesis of the target compound.

    Ethylene Glycol: Used in the etherification step of the synthesis.

Uniqueness

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid is unique due to its combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. Its structure allows for diverse applications in multiple fields, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(11(5,6)8(13)14)12-9(15)16-10(2,3)4/h7H,1-6H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJMPLJWQLHATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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